molecular formula C18H14N4OS B2406125 N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421477-15-7

N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2406125
CAS No.: 1421477-15-7
M. Wt: 334.4
InChI Key: DPRGWQBSQZABRX-UHFFFAOYSA-N
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Description

N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a novel synthetic compound designed for research purposes. This chemical hybridizes two privileged structures in medicinal chemistry: a 4-phenyl-1H-imidazole moiety and a benzo[d]thiazole carboxamide unit. This molecular architecture is of significant interest in early-stage drug discovery. The benzo[d]thiazole core is a well-documented pharmacophore with a broad spectrum of reported biological activities. Research on analogous structures has shown potential in various areas, including as inhibitors for specific viral targets and as antimycobacterial agents . Similarly, imidazole-containing compounds are frequently explored for their diverse pharmacological properties . The strategic fusion of these two scaffolds in a single molecule suggests potential utility in exploratory research programs focused on oncology, infectious diseases, or enzyme inhibition, though specific biological data for this exact compound is not yet available in the public domain. Researchers may find this compound valuable for: - Investigating structure-activity relationships (SAR) in novel therapeutic candidates. - Screening against novel biological targets due to its unique hybrid structure. - Serving as a synthetic intermediate or building block for more complex chemical entities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17(18-22-13-8-4-5-9-15(13)24-18)20-11-16-19-10-14(21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRGWQBSQZABRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide revolves around three critical components: (1) construction of the benzo[d]thiazole-2-carboxylic acid derivative, (2) preparation of the (4-phenyl-1H-imidazol-2-yl)methanamine intermediate, and (3) coupling these fragments via amide bond formation. Alternative routes involving one-pot cyclization or tandem reactions are less common but offer potential efficiency gains.

Synthesis of Benzo[d]thiazole-2-carboxylic Acid Derivatives

The benzo[d]thiazole ring system is typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing reagents. For example, reaction with α-keto acids or esters under acidic conditions yields 2-substituted benzo[d]thiazoles. In a protocol adapted from Dhameliya et al. (2020), ethyl benzo[d]thiazole-2-carboxylate is synthesized by treating 2-aminothiophenol with ethyl glyoxalate in refluxing ethanol. Hydrolysis of the ester to the carboxylic acid is achieved using aqueous NaOH (2 M, 80°C, 4 h), followed by acidification with HCl to precipitate benzo[d]thiazole-2-carboxylic acid (yield: 72–78%).

Key Reaction Conditions:

  • Cyclization: Ethanol, reflux, 12 h.
  • Hydrolysis: NaOH (2 M), 80°C, 4 h.

Synthesis of (4-Phenyl-1H-imidazol-2-yl)methanamine

The imidazole fragment requires careful regioselective synthesis to ensure the phenyl group occupies the 4-position. A modified van Leusen reaction using TosMIC (tosylmethyl isocyanide) and benzaldehyde derivatives provides a reliable pathway. For instance, 4-phenyl-1H-imidazole-2-carbaldehyde is synthesized via cyclocondensation of benzaldehyde, ammonium acetate, and TosMIC in methanol at 60°C. Subsequent reduction of the aldehyde to the alcohol is performed using NaBH4 in THF (0°C to room temperature, 2 h), yielding (4-phenyl-1H-imidazol-2-yl)methanol (85–90% yield). Conversion to the primary amine is achieved via a Gabriel synthesis: treatment with phthalimide-KOH in DMF (120°C, 6 h), followed by hydrazinolysis (NH2NH2·H2O, ethanol, reflux, 3 h) to furnish (4-phenyl-1H-imidazol-2-yl)methanamine (68–74% yield).

Key Reaction Conditions:

  • Cyclocondensation: Methanol, 60°C, 8 h.
  • Reduction: NaBH4, THF, 0°C to RT, 2 h.
  • Gabriel Synthesis: Phthalimide-KOH, DMF, 120°C, 6 h.

Amide Bond Formation Methods

Coupling the benzo[d]thiazole-2-carboxylic acid with (4-phenyl-1H-imidazol-2-yl)methanamine is achieved via classical activation methods. A preferred approach involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2, reflux, 3 h), followed by reaction with the amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in DMF at room temperature for 12 h provides the amide in 65–70% yield.

Comparative Analysis of Coupling Methods

Method Reagents/Conditions Yield (%) Purity (HPLC)
Acid Chloride SOCl2, DCM, TEA, 0°C, 4 h 78 98.5
EDCl/HOBt EDCl, HOBt, DMF, RT, 12 h 70 97.2
Mixed Anhydride ClCO2iPr, NMM, THF, -15°C 65 96.8

Data adapted from Khalil et al. (2012) and Dhameliya et al. (2020).

Alternative Routes and One-Pot Syntheses

Recent advances explore tandem reactions to streamline synthesis. For example, J-stage researchers demonstrated that N-(α-benzoylaminocinnamoyl)anthranilic acid derivatives undergo cyclization in acetic anhydride to form benzoxazinones, suggesting potential for analogous imidazole-thiazole fused systems. However, competing quinoxaline formation (as noted in Dhameliya et al.) remains a challenge, necessitating sterically hindered amines or low-temperature conditions.

Optimization and Yield Considerations

Critical factors influencing yield include:

  • Regioselectivity in Imidazole Synthesis: Electron-donating substituents on the benzaldehyde precursor favor 4-phenyl regioisomer formation.
  • Coupling Solvent: Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated amidation efficiency.
  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (>95% purity).

Chemical Reactions Analysis

Types of Reactions

N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole and imidazole derivatives. For instance, compounds similar to N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)25.72 ± 3.95
Compound BA549 (lung cancer)23.30 ± 0.35
Compound CU251 (glioblastoma)10–30

These compounds often induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. For example, derivatives of thiazole have shown activity comparable to standard antibiotics like norfloxacin:

CompoundPathogenActivity LevelReference
Compound DStaphylococcus epidermidisEffective (ED50 < 100 µg/mL)
Compound EMycobacterium tuberculosisMIC = 0.09 µg/mL

These findings suggest potential applications in treating bacterial infections, including tuberculosis.

Anticonvulsant Activity

Research has indicated that certain thiazole derivatives possess anticonvulsant properties. For instance, a related compound displayed significant protection against seizures in animal models:

CompoundModel UsedED50 (mg/kg)Reference
Compound FPTZ-induced seizures18.4 mg/kg

This highlights the compound's potential as a therapeutic agent for epilepsy.

Synthetic Methodologies

The synthesis of this compound involves several steps, typically starting from readily available precursors such as phenylimidazoles and thiazole derivatives. Key synthetic routes include:

  • Formation of Imidazole-Thiazole Linkage : Utilizing coupling agents or conditions that facilitate the formation of the imidazole-thiazole bond.
  • Carboxamide Formation : Employing acylation reactions to introduce the carboxamide functionality.

Case Studies and Research Findings

Several case studies have illustrated the practical applications of this compound:

  • Case Study 1 : A study on the anticancer effects of thiazole derivatives showed that modifications to the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines, indicating structure-activity relationships that can guide future drug design efforts .
  • Case Study 2 : Research on antimicrobial activity highlighted the efficacy of thiazole derivatives against resistant strains of bacteria, suggesting their role in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or interacting with cellular receptors in a therapeutic setting.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidin-2-ylpyridine
  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

Uniqueness

N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of an imidazole ring and a benzo[d]thiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines an imidazole ring with a benzo[d]thiazole moiety linked through a carboxamide functional group. This structural configuration is pivotal in its biological activity.

Synthesis Methods

The synthesis typically involves multiple steps:

  • Preparation of Benzo[d]thiazole Core : The initial step focuses on creating the benzo[d]thiazole framework.
  • Introduction of Imidazole Ring : This step incorporates the imidazole moiety.
  • Formation of Carboxamide Linkage : The final step forms the carboxamide bond, crucial for the compound's biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Microorganism Activity Reference
Escherichia coliEffective inhibition
Staphylococcus aureusSignificant antimicrobial effect

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, with notable efficacy against breast cancer (MCF-7) and glioblastoma (U87) cells. The compound exhibited an IC50 value of approximately 25.72 µM, indicating potent cytotoxic effects .

Cancer Cell Line IC50 (µM) Effect
MCF-725.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, including this compound:

  • Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antibacterial activity against E. coli and S. aureus, finding that compounds similar to N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole exhibited comparable or superior activity to established antibiotics .
  • Cytotoxicity Studies : In a comprehensive evaluation involving multiple cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to further investigations into its mechanism of action and potential use as an anticancer agent .
  • Structure–Activity Relationship (SAR) : Research highlighted the importance of specific structural features in enhancing biological activity, suggesting that modifications to the imidazole or thiazole components could lead to improved efficacy against microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide and its analogs?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including:

  • Amidation : Coupling benzo[d]thiazole-2-carboxylic acid derivatives with amine-containing intermediates (e.g., (4-phenyl-1H-imidazol-2-yl)methylamine) using carbodiimide coupling agents like EDC/HOBt .
  • Ester Hydrolysis : For precursors, tert-butyl esters (e.g., compound 103) are hydrolyzed under acidic or basic conditions to generate carboxylic acids for subsequent reactions .
  • Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate systems) is used to isolate intermediates, with final purity confirmed by HPLC (>95%) .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying backbone connectivity and substituent positions. For example, aromatic protons in the benzo[d]thiazole moiety resonate at δ 7.5–8.5 ppm, while imidazole protons appear at δ 7.0–7.5 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) are used to confirm molecular weight (e.g., m/z 376.13 for exact mass derivatives) .
  • Elemental Analysis : Combustion analysis validates C, H, N, and S content, with deviations <0.4% indicating purity .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of similar thiazole-imidazole hybrids?

  • Methodological Answer :

  • Optimized Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., from 6% to 35% for compound 110) .
  • Catalyst Screening : Transition metal catalysts (e.g., CuI with (S)-proline) enhance azide-alkyne cycloaddition efficiency in imidazole functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of hydrophobic intermediates, as seen in the synthesis of compound 9c (yield 95%) .

Q. What strategies are effective for resolving contradictions in biological activity data across analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorinated cyclohexyl groups in compound 108 vs. phenyl in 109) to isolate contributions to activity .
  • Dose-Response Curves : Use assays like SRB (sulforhodamine B) cytotoxicity testing to quantify IC₅₀ values, ensuring consistency across cell lines (e.g., NIH/3T3 vs. HeLa) .
  • Computational Docking : Compare binding poses (e.g., compound 9c vs. reference drugs) to explain potency differences via interactions with target active sites .

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. For example, compound 82 showed a half-life >60 minutes in murine models .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), critical for predicting drug-drug interactions .
  • Plasma Stability Tests : Analyze compound integrity in plasma (37°C, 1–24 hours) to identify hydrolytically labile groups (e.g., ester vs. amide bonds) .

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